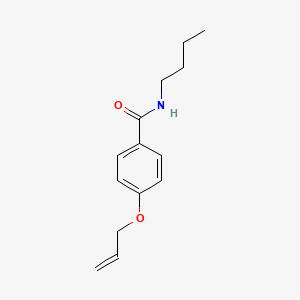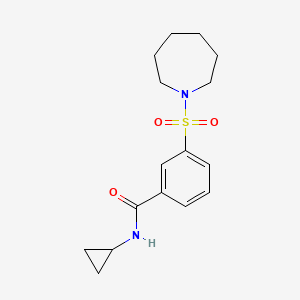![molecular formula C13H24N2O2 B4795670 N-[3-(4-morpholinyl)propyl]cyclopentanecarboxamide](/img/structure/B4795670.png)
N-[3-(4-morpholinyl)propyl]cyclopentanecarboxamide
説明
N-[3-(4-morpholinyl)propyl]cyclopentanecarboxamide, also known as CPP, is a chemical compound that has been widely used in scientific research due to its ability to cross the blood-brain barrier and bind to the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in learning and memory processes, making CPP a valuable tool in studying these functions.
作用機序
N-[3-(4-morpholinyl)propyl]cyclopentanecarboxamide acts as a competitive antagonist at the NMDA receptor, binding to the receptor and preventing the binding of other molecules that would normally activate it. This results in a decrease in the activity of the receptor and a reduction in the flow of calcium ions into the neuron, which is important for the regulation of synaptic plasticity and the formation of memories.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects, including the enhancement of long-term potentiation, the induction of synaptic plasticity, and the modulation of the release of neurotransmitters such as glutamate and dopamine. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by ischemia and other forms of injury.
実験室実験の利点と制限
One of the main advantages of N-[3-(4-morpholinyl)propyl]cyclopentanecarboxamide is its ability to cross the blood-brain barrier and bind to the NMDA receptor, making it a valuable tool for studying the role of this receptor in learning and memory processes. However, its use is limited by its potential toxicity, particularly at high doses, and its effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of potential future directions for research involving N-[3-(4-morpholinyl)propyl]cyclopentanecarboxamide, including the development of more selective NMDA receptor antagonists that do not have the same potential for toxicity as N-[3-(4-morpholinyl)propyl]cyclopentanecarboxamide. Other areas of potential research include the investigation of the role of the NMDA receptor in other neurological disorders, such as depression and anxiety, and the development of new therapies based on the modulation of this receptor. Additionally, there is ongoing research into the mechanisms underlying the neuroprotective effects of N-[3-(4-morpholinyl)propyl]cyclopentanecarboxamide, which could lead to the development of new treatments for neurodegenerative diseases.
科学的研究の応用
N-[3-(4-morpholinyl)propyl]cyclopentanecarboxamide has been used extensively in scientific research to study the role of the NMDA receptor in learning and memory processes. It has been shown to enhance long-term potentiation, a process involved in the formation of memories, and has been used to investigate the mechanisms underlying various neurological disorders such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-13(12-4-1-2-5-12)14-6-3-7-15-8-10-17-11-9-15/h12H,1-11H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHUYQQBPKNPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]cyclopentanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4795590.png)
![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide](/img/structure/B4795598.png)
![N-[4-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4795599.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B4795638.png)
![1-cyclopropyl-7-(3,4-dimethylphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4795644.png)
![1-[2-(ethylthio)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4795648.png)
![3-{[(2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4795653.png)
![N-(2,3-dimethylphenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4795657.png)
![N-1,3-benzothiazol-2-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4795662.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(1,1,3,3-tetramethylbutyl)acetamide](/img/structure/B4795667.png)


![4-{[3-(4-tert-butylbenzoyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B4795697.png)